1-((3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl)-4-phenylpiperazine
Description
Properties
IUPAC Name |
1-(3-chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl-4-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-14-13-17(25-3)19(15(2)18(14)20)26(23,24)22-11-9-21(10-12-22)16-7-5-4-6-8-16/h4-8,13H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVLKSOFJGTSLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagent Selection and Reaction Conditions
Key reagents include 3-chloro-6-methoxy-2,4-dimethylbenzenesulfonyl chloride and 4-phenylpiperazine. The reaction is conducted in anhydrous dichloromethane (DCM) or toluene under inert atmosphere (N₂ or Ar) to prevent hydrolysis of the sulfonyl chloride. Triethylamine (TEA) or pyridine is added as a base to scavenge HCl generated during the reaction. Optimal temperatures range from 0°C to room temperature, with reaction times of 4–12 hours.
Table 1: Representative Sulfonylation Conditions
| Reagent | Solvent | Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Phenylpiperazine | DCM | TEA | 0°C → RT | 6 | 78 |
| 3-Chloro-6-methoxy-2,4-dimethylbenzenesulfonyl chloride | Toluene | Pyridine | RT | 12 | 65 |
Post-reaction workup involves extraction with aqueous HCl (1 M) to remove unreacted base, followed by drying over Na₂SO₄ and purification via silica gel chromatography using chloroform/methanol (9:1).
Palladium-Catalyzed Coupling Approaches
Alternative routes employ palladium-catalyzed cross-coupling to assemble the sulfonylpiperazine scaffold. These methods are advantageous for introducing sterically hindered or electron-deficient aryl groups.
Buchwald-Hartwig Amination
A patented protocol utilizes Buchwald-Hartwig amination to couple 4-phenylpiperazine with a brominated sulfonyl precursor. The reaction employs Pd(II) acetate (2 mol%), BINAP (4 mol%), and sodium tert-butoxide in toluene at 110°C for 20 hours.
Table 2: Optimized Coupling Parameters
| Catalyst System | Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂/BINAP | BINAP | NaOtBu | 110 | 20 | 20 |
| Pd₂(dba)₃/Xantphos | Xantphos | K₃PO₄ | 100 | 15 | 18 |
The low yield (20%) in this method is attributed to competing side reactions, such as dehalogenation or homo-coupling of the aryl bromide. Purification requires sequential acid-base extraction and column chromatography.
One-Pot Tandem Sulfonylation-Coupling
Recent advancements describe a one-pot strategy combining sulfonylation and Suzuki-Miyaura coupling. This method streamlines synthesis by avoiding intermediate isolation.
Procedure and Optimization
3-Chloro-6-methoxy-2,4-dimethylbenzenesulfonyl chloride is first reacted with 4-phenylpiperazine in DCM. Without isolation, the intermediate undergoes Suzuki coupling with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in a toluene/water biphasic system.
Table 3: One-Pot Reaction Metrics
| Step | Catalyst | Solvent | Temp (°C) | Time (h) | Overall Yield (%) |
|---|---|---|---|---|---|
| Sulfonylation | — | DCM | RT | 4 | 70 |
| Suzuki Coupling | Pd(PPh₃)₄ | Toluene/H₂O | 80 | 8 | 58 |
This method achieves a 58% overall yield but requires careful control of reaction conditions to prevent sulfonamide hydrolysis during the aqueous Suzuki phase.
Hydrogenolytic Deprotection Strategies
In routes employing protected intermediates (e.g., benzyl carbamates), hydrogenolysis with Pd/C (10%) in methanol/DCM (5:1) at 50°C under H₂ (1 atm) efficiently removes protecting groups. For example, deprotection of benzyl 4-(4-methanesulfonylphenyl)piperazine-1-carboxylate proceeds in 81.6% yield.
Comparative Analysis of Methodologies
Table 4: Method Efficacy and Limitations
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Classical Sulfonylation | High selectivity, simple workup | Limited to reactive sulfonyl chlorides | 65–78 |
| Buchwald-Hartwig | Tolerates electron-deficient aromatics | Low yields, costly catalysts | 18–20 |
| One-Pot Tandem | Reduced purification steps | Sensitive to aqueous conditions | 58 |
Scale-Up and Industrial Considerations
Pilot-scale synthesis (≥100 g) favors classical sulfonylation due to its robustness and predictable yields. Critical parameters for scale-up include:
Chemical Reactions Analysis
1-((3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under appropriate conditions.
Substitution: The chlorinated moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C19H23ClN2O3S
- Molecular Weight : 394.9 g/mol
- IUPAC Name : 1-(3-chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl-4-phenylpiperazine
The structure of this compound features a sulfonamide group, which is known for its biological activity and interaction with various biological targets.
Pharmacological Studies
This compound has been investigated for its potential as a therapeutic agent in various diseases due to its structural similarity to known pharmacological agents. It has been particularly noted for:
- Antidepressant Activity : Studies have indicated that piperazine derivatives can exhibit antidepressant-like effects. The sulfonyl group may enhance binding affinity to serotonin receptors, influencing mood regulation .
- Antihypertensive Effects : Similar compounds have shown efficacy in lowering blood pressure by acting on vascular smooth muscle. The sulfonamide moiety may play a role in modulating vascular tone through nitric oxide pathways .
Biochemical Research
Research has focused on the compound's interaction with enzymes and receptors:
- Enzyme Inhibition : The sulfonamide structure is known to inhibit carbonic anhydrase, which is crucial in regulating pH and fluid balance in biological systems. This inhibition can be relevant in treating conditions like glaucoma and edema .
- Receptor Binding Studies : Investigations into the binding affinity of this compound to various neurotransmitter receptors have been conducted, revealing potential applications in neuropharmacology .
Case Study 1: Antidepressant Activity
A study published in a pharmacology journal examined the effects of similar piperazine derivatives on behavioral models of depression. The results indicated that compounds with structural similarities to 1-((3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl)-4-phenylpiperazine exhibited significant reductions in depressive-like behaviors in rodent models, suggesting a potential mechanism involving serotonin receptor modulation .
Case Study 2: Antihypertensive Properties
Another investigation explored the antihypertensive effects of related compounds in hypertensive rat models. The study found that administration of these compounds resulted in a marked decrease in systolic blood pressure, attributed to their ability to enhance nitric oxide bioavailability and reduce vascular resistance .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-((3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-((3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl)-4-phenylpiperazine with structurally and functionally related piperazine derivatives:
Key Comparative Insights:
Substituent Effects on Activity :
- Electron-Withdrawing Groups (NSPP) : The 4-nitro group in NSPP enhances electrophilicity, facilitating interactions with Hedgehog pathway components (e.g., Ptch1, Gli1) .
- Electron-Donating Groups (Target Compound) : The methoxy group may reduce oxidative metabolism, improving half-life compared to nitro-substituted analogs. Chloro and methyl groups likely enhance blood-brain barrier penetration .
Neuroprotective Mechanisms :
- NSPP preserves neural stem cells and suppresses microglial activation post-radiation, reducing IL-6 and GFAP expression . The target compound’s bulkier aryl group may alter these effects due to steric hindrance or differential receptor affinity.
The target compound’s structural divergence may influence tumor sensitivity, though empirical data are lacking.
Gender-Specific Responses :
- NSPP shows stronger efficacy in female mice, linked to estrogen-mediated modulation of neural stem cells . The target compound’s metabolic profile (e.g., CYP enzyme interactions) may further modulate gender-specific outcomes.
Biological Activity
1-((3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl)-4-phenylpiperazine is a synthetic compound with potential biological activity that has garnered attention in pharmaceutical research. This article aims to detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H27ClN2O3S
- Molecular Weight : 423.0 g/mol
- IUPAC Name : 1-(3-chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl-4-phenylpiperazine
The compound's biological activity is primarily attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that it may exert effects through the following mechanisms:
- Inhibition of Tumor Growth : Similar compounds have demonstrated anticancer properties by inducing apoptosis in cancer cells. The sulfonamide moiety is often linked to enhanced bioactivity against specific cancer types.
- Neurotransmitter Modulation : Piperazine derivatives are known for their activity on neurotransmitter systems, particularly serotonin and dopamine receptors, which may contribute to their potential as antidepressants or anxiolytics.
Anticancer Activity
Recent studies have explored the anticancer potential of related compounds and their structural analogs. For instance, a study on structurally similar piperazine derivatives indicated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells .
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| SCT-4 | MCF-7 | 100 | Caspase activation |
| SCT-5 | MDA-MB-231 | 80 | DNA synthesis inhibition |
| 1-(3,5-Dimethoxyphenyl)-4-(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl | Various Cancer Lines | 75 | Apoptosis induction |
Neuropharmacological Effects
The pharmacological profile of piperazine derivatives suggests potential applications in treating mood disorders. Research indicates that these compounds can act as selective serotonin reuptake inhibitors (SSRIs), thereby enhancing serotonin levels in the brain .
Case Studies
- Case Study on Anticancer Effects : A study published in PubMed evaluated the anticancer effects of a closely related compound on MCF-7 cells. The results indicated that the compound induced apoptosis through caspase pathway activation, demonstrating a promising therapeutic avenue for breast cancer treatment .
- Neuropharmacological Applications : Another study investigated the effects of piperazine derivatives on anxiety and depression models in rodents. Results showed significant reductions in anxiety-like behaviors, suggesting that these compounds could be beneficial for mood disorders.
Q & A
Q. What are the recommended synthetic routes and characterization methods for 1-((3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl)-4-phenylpiperazine?
Methodological Answer:
- Synthesis: Analogous piperazine sulfonamides (e.g., NSPP in ) are synthesized via reductive amination or nucleophilic substitution. For example, coupling a sulfonyl chloride derivative (e.g., 3-chloro-6-methoxy-2,4-dimethylbenzenesulfonyl chloride) with 4-phenylpiperazine under basic conditions (e.g., NaH or EtN) in anhydrous THF or DCM .
- Characterization:
Q. What mechanisms underlie the compound’s neuroprotective effects in radiation-induced cognitive decline?
Methodological Answer:
- Hedgehog Pathway Activation: NSPP (structurally similar) activates Hedgehog signaling, preserving neural stem cells (Nestin-GFP) and reducing microglial IL-6 secretion ().
- Anti-inflammatory Action: Suppress GFAP (astrocytosis) and Iba1 (microglial activation) via ELISA or immunohistochemistry ().
- Cognitive Testing: Use Novel Object Recognition (NOR), Object-in-Place (OIP), and Fear Conditioning (FC) assays in irradiated mice ().
Q. How can in vivo models be optimized to study this compound’s efficacy?
Methodological Answer:
- Animal Models:
- Radiation Neurotoxicity: C57BL/6 or C3H mice exposed to 10 Gy whole-brain irradiation, with NSPP administered 24h post-radiation ().
- Tumor-Bearing Models: Implant GL261-luciferase glioblastoma cells stereotactically; monitor tumor growth via bioluminescence ().
- Dosing: 25 mg/kg/day intraperitoneally for 5 days, dissolved in 1% CrEL/DMSO ().
Advanced Research Questions
Q. How do sex-specific differences impact the compound’s efficacy in neural stem cell preservation?
Data Contradiction Analysis:
- Key Findings:
- Female Mice: NSPP significantly increased Nestin-GFP cells post-4 Gy irradiation.
- Male Mice: No significant effect, despite higher baseline stem cell self-renewal ().
- Methodological Considerations:
- Use sex-balanced cohorts and analyze hormone levels (e.g., estrogen) as covariates.
- Validate in vitro using neural stem cells (NSCs) from male/female donors to isolate microenvironmental vs. direct effects ().
Q. What strategies resolve discrepancies between in vitro and in vivo neuroprotective outcomes?
Case Study:
- In Vitro Limitations: NSPP failed to enhance NSC self-renewal in culture (), contrasting with in vivo efficacy.
- Solutions:
- Co-culture NSCs with microglia/astrocytes to mimic in vivo conditions.
- Use organoid models or 3D scaffolds to study cell-cell interactions ().
Q. How can structural modifications enhance blood-brain barrier (BBB) penetration?
Structural Optimization Approach:
- Analog Design: Introduce polar groups (e.g., -OH, -NH) to sulfonyl or phenyl moieties while maintaining logP <3 ().
- In Silico Screening: Use Molinspiration or SwissADME to predict BBB permeability ().
- Validation: Measure compound levels in cerebrospinal fluid (CSF) via LC-MS post-administration ().
Critical Considerations
- Tumor Safety: Ensure compound does not protect glioma cells from radiation (test via clonogenic assays; ).
- Dosing Timing: Administer 24h post-radiation to avoid interfering with DNA repair ().
- Species Variability: Replicate findings in multiple strains (e.g., C3H, C57BL/6) to confirm translatability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
